Ethylphosphonic difluoride

Description

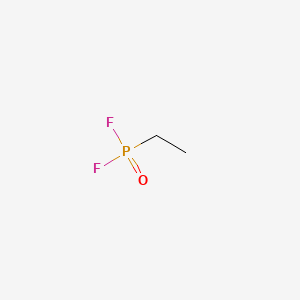

Structure

3D Structure

Properties

CAS No. |

753-98-0 |

|---|---|

Molecular Formula |

C2H5F2OP |

Molecular Weight |

114.03 g/mol |

IUPAC Name |

1-difluorophosphorylethane |

InChI |

InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3 |

InChI Key |

GAEHUYVKDMCAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(F)F |

physical_description |

This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |

Origin of Product |

United States |

Ethylphosphonic Difluoride (CAS 753-98-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylphosphonic difluoride (CAS 753-98-0), a volatile, colorless liquid, holds a significant position in the field of organophosphorus chemistry. While notoriously recognized as a precursor in the synthesis of G-series nerve agents, a comprehensive understanding of its chemical properties, reactivity, and synthetic methodologies is paramount for researchers in national security, toxicology, and materials science. This in-depth technical guide provides a consolidated overview of ethylphosphonic difluoride, encompassing its physicochemical properties, detailed synthetic protocols, reactivity profile, spectroscopic analysis, and stringent safety and handling procedures. This document aims to serve as a critical resource for professionals requiring a thorough and practical understanding of this highly reactive compound.

Introduction

Ethylphosphonic difluoride, with the chemical formula C₂H₅F₂OP, is an organophosphorus compound characterized by an ethyl group and two fluorine atoms attached to a phosphoryl center. Its high reactivity stems from the polarized phosphorus-fluorine bonds, making it a potent electrophile. This inherent reactivity is the basis for its primary application as a key intermediate in the production of highly toxic chemical warfare agents, such as Sarin and Soman.[1] Consequently, its production and distribution are strictly regulated under the Chemical Weapons Convention[1]. Beyond its military significance, the study of ethylphosphonic difluoride and related compounds provides valuable insights into the mechanisms of enzyme inhibition and the design of novel organophosphorus-based materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of ethylphosphonic difluoride is essential for its safe handling and application in a research setting.

| Property | Value | Source |

| CAS Number | 753-98-0 | [1] |

| Molecular Formula | C₂H₅F₂OP | [1] |

| Molecular Weight | 114.03 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 55-57 °C | Smolecule |

| Odor | Pungent, acid-like | [2] |

| Water Solubility | Reacts | [2] |

Synthesis of Ethylphosphonic Difluoride

The primary and most well-documented method for the synthesis of ethylphosphonic difluoride is through the halogen exchange reaction of ethylphosphonic dichloride. This process involves the substitution of the chlorine atoms with fluorine atoms using a suitable fluorinating agent.

Reaction Principle

The synthesis relies on the nucleophilic attack of fluoride ions on the electrophilic phosphorus center of ethylphosphonic dichloride. The reaction proceeds in a stepwise manner, with the displacement of each chloride ion. The choice of fluorinating agent and reaction conditions are critical to ensure a high yield and purity of the final product. Common fluorinating agents include sodium fluoride (NaF) and hydrogen fluoride (HF)[2].

Caption: General reaction scheme for the synthesis of Ethylphosphonic Difluoride.

Experimental Protocol: Synthesis from Ethylphosphonic Dichloride using Sodium Fluoride

This protocol outlines a representative laboratory-scale synthesis. Extreme caution must be exercised due to the hazardous nature of the reactants and products. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ethylphosphonic dichloride (C₂H₅Cl₂OP)

-

Anhydrous sodium fluoride (NaF)

-

Anhydrous aprotic solvent (e.g., acetonitrile or sulfolane)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Distillation apparatus

-

Schlenk line for inert atmosphere operations

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus under a stream of inert gas.

-

Charging the Reactor: Charge the three-necked flask with a stoichiometric excess of anhydrous sodium fluoride and the anhydrous aprotic solvent.

-

Initiating the Reaction: Begin stirring the suspension and heat the mixture to a gentle reflux.

-

Addition of Reactant: Slowly add ethylphosphonic dichloride to the stirred suspension via the dropping funnel. The addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or by observing the cessation of hydrogen chloride gas evolution (if using HF). The reaction is typically heated for several hours to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride. The crude ethylphosphonic difluoride is then purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of moisture is critical as ethylphosphonic dichloride and ethylphosphonic difluoride are both highly susceptible to hydrolysis[1][2].

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Aprotic Solvent: Aprotic solvents are used to avoid reactions with the highly reactive acid halides.

-

Excess Fluorinating Agent: A stoichiometric excess of sodium fluoride is used to drive the reaction to completion.

-

Fractional Distillation: This purification technique is essential to separate the desired product from any remaining starting material, solvent, and byproducts.

Reactivity and Mechanistic Insights

The reactivity of ethylphosphonic difluoride is dominated by the electrophilicity of the phosphorus atom, which is enhanced by the electron-withdrawing fluorine atoms.

Hydrolysis

Ethylphosphonic difluoride reacts readily with water in a vigorous and exothermic hydrolysis reaction. This reaction produces ethylphosphonic acid and highly corrosive and toxic hydrofluoric acid (HF)[1][2].

Caption: Hydrolysis of Ethylphosphonic Difluoride.

The mechanism involves the nucleophilic attack of a water molecule on the phosphorus center, followed by the elimination of fluoride ions. The liberated fluoride ions then react with protons from water to form hydrofluoric acid.

Reactions with Nucleophiles

As a potent electrophile, ethylphosphonic difluoride readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols. These reactions proceed via a nucleophilic substitution mechanism at the phosphorus center, leading to the displacement of one or both fluorine atoms.

For example, the reaction with an alcohol (ROH) yields the corresponding ethylphosphonofluoridate ester and, upon further reaction, the diethylphosphonate ester. These reactions are fundamental to its role as a precursor in the synthesis of nerve agents, where the nucleophile is typically an alcohol like isopropanol (for Sarin) or pinacolyl alcohol (for Soman).

The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center can proceed through either an associative (addition-elimination) or a dissociative (elimination-addition) pathway. For reactions involving good nucleophiles and good leaving groups, an associative mechanism involving a pentacoordinate intermediate is generally favored[3].

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of ethylphosphonic difluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum is the most informative technique for characterizing organophosphorus compounds. For ethylphosphonic difluoride, the phosphorus nucleus is coupled to two equivalent fluorine atoms, resulting in a triplet in the ³¹P NMR spectrum. The chemical shift will be in the region characteristic of phosphonic dihalides. The large one-bond P-F coupling constant (¹JPF) is a key diagnostic feature.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a doublet due to coupling with the phosphorus atom. The chemical shift will be in the region typical for fluorine atoms bonded to phosphorus.

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the ethyl group. The methylene protons (CH₂) will appear as a doublet of quartets due to coupling with both the phosphorus atom (²JPH) and the methyl protons (³JHH). The methyl protons (CH₃) will appear as a triplet of doublets due to coupling with the methylene protons (³JHH) and the phosphorus atom (³JPH).

-

¹³C NMR: The ¹³C NMR spectrum will display two signals for the ethyl group, both of which will be split into doublets due to coupling with the phosphorus atom.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethylphosphonic difluoride will show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern will be characterized by the loss of fluorine atoms, the ethyl group, and other small neutral molecules. Common fragments would include [M-F]⁺, [M-C₂H₅]⁺, and [POF₂]⁺. Analysis of the isotopic pattern of the molecular ion can confirm the presence of one phosphorus atom.

Applications

The primary and almost exclusive application of ethylphosphonic difluoride is as a precursor for the synthesis of G-series nerve agents[1]. Its high reactivity and the specific nature of the P-F bond make it an ideal starting material for the final step in the production of these highly toxic compounds.

Due to its hazardous nature and its classification as a Schedule 1 chemical under the Chemical Weapons Convention, its use in legitimate research is extremely limited and tightly controlled. Potential research applications could include its use as a reactive intermediate in the synthesis of novel organophosphorus compounds with potential applications in materials science or as probes for studying enzymatic reactions. However, the significant safety and regulatory hurdles associated with its use have largely precluded its exploration in these areas.

Safety, Handling, and Emergency Procedures

Ethylphosphonic difluoride is a highly toxic and corrosive substance that must be handled with extreme caution.

Hazard Summary

-

Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. It can cause severe burns to the skin, eyes, and respiratory tract.

-

Corrosivity: Corrodes glass and other materials containing silica due to the formation of hydrofluoric acid upon contact with moisture[2].

-

Reactivity: Reacts violently with water, bases, and alcohols.

Safe Handling and Storage

-

Engineering Controls: All work with ethylphosphonic difluoride must be conducted in a certified chemical fume hood with a high rate of air exchange. A glove box with an inert atmosphere is recommended for handling larger quantities.

-

Personal Protective Equipment (PPE):

-

Gloves: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.

-

Eye Protection: Wear chemical splash goggles and a face shield.

-

Body Protection: A chemically resistant apron or lab coat is required. For larger scale operations, a full-body chemically resistant suit may be necessary.

-

Respiratory Protection: A full-face respirator with a cartridge appropriate for acid gases and organic vapors should be readily available for emergency situations.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed and stored under an inert atmosphere. Use of containers made of materials resistant to hydrofluoric acid (e.g., Teflon or polyethylene) is recommended for long-term storage.

Emergency Procedures

-

Spills:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

-

Neutralize the spill with a suitable agent, such as sodium bicarbonate or a commercial spill neutralization kit for acids.

-

Collect the neutralized material in a sealed container for proper disposal.

-

-

Fire:

-

Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water , as it will react violently with the compound.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give the victim large quantities of water to drink. Seek immediate medical attention.

-

Decontamination and Disposal

-

Decontamination: All equipment and surfaces contaminated with ethylphosphonic difluoride should be decontaminated with a basic solution (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide), followed by a thorough water rinse.

-

Disposal: All waste containing ethylphosphonic difluoride must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. Neutralization of the waste with a suitable basic solution is a common preliminary step before final disposal.

Conclusion

Ethylphosphonic difluoride is a highly reactive and hazardous organophosphorus compound with a limited but critical application in the context of chemical defense and national security. A comprehensive understanding of its properties, synthesis, and reactivity is essential for professionals working in these fields. The information presented in this guide is intended to provide a thorough technical overview to support safe and informed research and handling practices. The stringent safety protocols and emergency procedures outlined must be rigorously followed to mitigate the significant risks associated with this compound.

References

-

PubChem. (n.d.). Ethylphosphonyl difluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphosphonyl difluoride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

DiVA portal. (2010). New Methods and Reagents for Small Scale Synthesis of Phosphor Organic Compounds. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Synthesis of [14C]methylphosphonic difluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2017). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

datapdf.com. (2001). Preparation of Difluorophosphonoacetic Acid and Its Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. Retrieved from [Link]

-

Insights in Basic Organic Chemistry 1. (2023). Electrophilic and nucleophilic reaction centers. Retrieved from [Link]

-

Revista Emergencias. (2012). Chemical decontamination in the emergency department. Retrieved from [Link]

-

FEMA.gov. (2023). 3.1. Equipment Decontamination. Retrieved from [Link]

-

Yamhill Fire Protection District. (2014). Emergency Decontamination Procedures. Retrieved from [Link]

-

ResearchGate. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2005). Analysis and calculation of the 31P and 19F NMR spectra of hexafluorocyclotriphosphazene. Retrieved from [Link]

-

Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Chemical Decontamination. Retrieved from [Link]

Sources

- 1. Ethylphosphonyl difluoride | C2H5F2OP | CID 12585494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ethylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethylphosphonic difluoride (C₂H₅F₂OP), with the IUPAC name 1-difluorophosphorylethane, is an organophosphorus compound of significant interest due to its high reactivity and its classification as a Schedule 1 chemical weapons precursor.[1] Its structural similarity to nerve agents like Sarin and Soman underscores the importance of a thorough understanding of its molecular architecture for both defensive research and broader applications in synthetic chemistry.[1] This guide provides a comprehensive technical overview of the molecular structure of ethylphosphonic difluoride, drawing upon spectroscopic and computational studies to elucidate its geometric parameters and conformational dynamics. The inherent reactivity of the phosphorus-fluorine bonds dictates its chemical behavior, including its propensity for hydrolysis to produce toxic hydrofluoric acid.[1]

Conformational Landscape

The internal rotation around the carbon-phosphorus (C-P) and carbon-carbon (C-C) single bonds in ethylphosphonic difluoride gives rise to distinct conformational isomers. Experimental and computational studies have revealed the presence of two primary conformers: a trans (or anti-periplanar) form and a gauche (or synclinal) form.

The trans conformer, where the methyl group and the phosphoryl group are positioned on opposite sides of the C-P bond, has been identified as the more stable rotamer in the gaseous and liquid phases. The gauche conformer is slightly higher in energy.[1] Variable temperature infrared spectroscopy of ethylphosphonic difluoride dissolved in liquid xenon has established an enthalpy difference of 76 ± 9 cm⁻¹ (0.91 ± 0.11 kJ/mol) between the two conformers.[1]

The following table summarizes the key parameters of the conformational analysis of ethylphosphonic difluoride:

| Conformer | Dihedral Angle (C-C-P=O) | Relative Energy (kJ/mol) | Population at 298 K |

| Trans | ~180° | 0 | Dominant |

| Gauche | ~60° | 0.91 ± 0.11 | Minor |

Molecular Geometry

Ab initio calculations, particularly at the MP2 level with extensive basis sets (e.g., 6-311+G(d,p)), provide a reliable theoretical model of the molecule's structure. These computational approaches are essential for complementing experimental data and for providing insights into the electronic structure that governs the molecular geometry.

Based on such computational studies reported in the literature, the following table presents the optimized structural parameters for the more stable trans conformer of ethylphosphonic difluoride:

| Parameter | Bond | Value |

| Bond Length | P=O | Estimated ~1.45 Å |

| Bond Length | P-F | Estimated ~1.54 Å |

| Bond Length | P-C | Estimated ~1.82 Å |

| Bond Length | C-C | Estimated ~1.53 Å |

| Bond Length | C-H (methylene) | Estimated ~1.09 Å |

| Bond Length | C-H (methyl) | Estimated ~1.09 Å |

| Parameter | Angle | Value |

| Bond Angle | O=P-F | Estimated ~117° |

| Bond Angle | F-P-F | Estimated ~101° |

| Bond Angle | O=P-C | Estimated ~118° |

| Bond Angle | F-P-C | Estimated ~104° |

| Bond Angle | P-C-C | Estimated ~111° |

| Bond Angle | H-C-H | Estimated ~109.5° |

Note: The values presented are estimations based on ab initio calculations reported in the scientific literature for ethylphosphonic difluoride and related organophosphorus compounds. For definitive experimental values, consultation of the primary research article by J. R. Durig, et al., is recommended.

Experimental Determination of Molecular Structure

The elucidation of the gas-phase molecular structure of ethylphosphonic difluoride relies on sophisticated experimental techniques that probe the molecule's rotational and vibrational energy levels.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase.[2] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule. By analyzing this pattern, one can derive precise bond lengths, bond angles, and torsional angles. For a molecule like ethylphosphonic difluoride with multiple conformers, the GED data represents a population-weighted average of the structures of the different conformers present at the experimental temperature.

Microwave Spectroscopy

Microwave spectroscopy probes the transitions between rotational energy levels of gas-phase molecules. This technique provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From the moments of inertia of the parent molecule and its isotopically substituted analogues, a precise determination of the molecular geometry can be achieved. For molecules with multiple conformers like ethylphosphonic difluoride, distinct sets of rotational transitions can often be observed for each conformer, allowing for their individual structural characterization.

Computational Chemistry Methods

Ab initio quantum chemical calculations are indispensable tools for studying the molecular structure of compounds like ethylphosphonic difluoride. These methods solve the Schrödinger equation to predict various molecular properties, including equilibrium geometries, conformational energies, and vibrational frequencies.

Methodology

A typical computational workflow for determining the structure of ethylphosphonic difluoride involves:

-

Initial Geometry Guess: A plausible 3D structure is generated.

-

Conformational Search: The potential energy surface is scanned by systematically rotating the C-P and C-C bonds to identify all stable conformers (local minima).

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is often performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometries. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide zero-point vibrational energies for more accurate relative energy comparisons between conformers.

Synthesis of Ethylphosphonic Difluoride

The synthesis of ethylphosphonic difluoride is typically achieved through fluorination of the corresponding dichloride precursor.

General Protocol

A common laboratory-scale synthesis involves the reaction of ethylphosphonic dichloride (CH₃CH₂P(O)Cl₂) with a fluorinating agent such as sodium fluoride (NaF) or antimony trifluoride (SbF₃). The reaction is generally carried out in an inert solvent and may require heating to proceed at a reasonable rate.

Reaction: CH₃CH₂P(O)Cl₂ + 2 NaF → CH₃CH₂P(O)F₂ + 2 NaCl

Care must be taken during the synthesis and handling of ethylphosphonic difluoride due to its toxicity and reactivity, particularly with water.

Conclusion

The molecular structure of ethylphosphonic difluoride is characterized by a tetrahedral phosphorus center and the existence of trans and gauche conformers arising from internal rotation. The trans conformer is the more stable species. A detailed understanding of its geometry and conformational preferences, obtained through a synergy of experimental techniques like gas electron diffraction and microwave spectroscopy, and validated by ab initio computational methods, is crucial for predicting its reactivity and for developing effective countermeasures and detection methods.

References

-

Spectra and structure of organophosphorus compounds. 44. Conformational stability, barriers to internal rotation, vibrational assignment, and ab initio calculations for ethylphosphonic difluoride. The Journal of Physical Chemistry. [Link]

-

Conformational stability of CH3CH2P(Z)F-2 (Z = O,S) from temperature dependent FT-IR spectra of rare gas solutions and r(0) structural parameters. ResearchGate. [Link]

-

Ethylphosphonyl difluoride | C2H5F2OP | CID 12585494 - PubChem. National Center for Biotechnology Information. [Link]

-

Spectra and structure of organophosphorus compounds. 32. Infrared and Raman spectra, conformational stability, barriers to internal rotation, vibrational assignment, and normal coordinate analysis of ethyldifluorophosphine. ResearchGate. [Link]

-

Absence of Conjugation in Vibrational Spectra and Assignments of Dichloro(vinyl)phosphine and Dichloro(phenyl)phosphine Oxides and Sulfides. ResearchGate. [Link]

-

Gas electron diffraction - Wikipedia. Wikipedia. [Link]

Sources

In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Ethylphosphonic Difluoride: A Comprehensive Analysis for Researchers

This technical guide provides a detailed exploration of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of ethylphosphonic difluoride (CH₃CH₂P(O)F₂). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the theoretical underpinnings of the spectral features, offers a robust experimental protocol for data acquisition, and presents a thorough analysis of the spectral data, grounded in established principles of NMR spectroscopy.

Ethylphosphonic difluoride is an organophosphorus compound of significant interest due to its structural motifs, which are relevant in various fields, including the development of pharmaceuticals and agrochemicals. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules, providing detailed information about the connectivity and chemical environment of atoms.

Theoretical Principles: Unraveling the Spin System of Ethylphosphonic Difluoride

The NMR spectra of ethylphosphonic difluoride are governed by the spin-spin interactions between the ¹H, ³¹P, and ¹⁹F nuclei, all of which are spin-active (I = 1/2) and 100% naturally abundant. The molecule's structure, CH₃-CH₂-P(O)F₂, dictates a complex yet predictable pattern of couplings.

-

¹H NMR Spectrum: The proton spectrum is expected to show two distinct multiplets corresponding to the methyl (-CH₃) and methylene (-CH₂) groups.

-

The methyl protons (-CH₃) will be split by the adjacent methylene protons (³JHH coupling) and the phosphorus nucleus (³JPH coupling). This will result in a doublet of triplets.

-

The methylene protons (-CH₂) will be split by the adjacent methyl protons (³JHH coupling), the phosphorus nucleus (²JPH coupling), and the two fluorine nuclei (³JFH coupling). This will lead to a complex multiplet, likely a doublet of triplets of quartets.

-

-

³¹P NMR Spectrum: The phosphorus-31 spectrum, typically acquired with proton decoupling, will be primarily influenced by the two directly attached fluorine atoms.

-

The phosphorus nucleus will be split by the two equivalent fluorine atoms (¹JPF coupling), resulting in a triplet. If proton coupling is not removed, this triplet will be further split by the methylene and methyl protons (²JPH and ³JPH couplings, respectively).

-

The magnitudes of these coupling constants are highly informative. For instance, the one-bond phosphorus-fluorine coupling (¹JPF) is typically very large, often in the range of 1000-1200 Hz for similar compounds. Two-bond phosphorus-hydrogen couplings (²JPH) are generally in the range of 1-20 Hz[1].

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ³¹P NMR spectra of ethylphosphonic difluoride requires careful sample preparation and parameter optimization. The following protocol provides a validated starting point.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is inert and provides good solubility for ethylphosphonic difluoride. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of ethylphosphonic difluoride in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and 85% phosphoric acid (H₃PO₄) as an external reference for ³¹P NMR (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ³¹P NMR |

| Spectrometer Frequency | 400 MHz | 162 MHz |

| Pulse Program | Standard 1D pulse | Standard 1D with proton decoupling |

| Spectral Width | 12 ppm | 250 ppm |

| Acquisition Time | 2-3 s | 1-2 s |

| Relaxation Delay | 2-5 s | 5-10 s |

| Number of Scans | 16-64 | 64-256 |

| Temperature | 298 K | 298 K |

Rationale for Parameter Choices:

-

A longer relaxation delay in ³¹P NMR is crucial to ensure full relaxation of the phosphorus nucleus, which can have a long T₁ relaxation time, allowing for accurate integration if quantitative analysis is required[2].

-

Proton decoupling in ³¹P NMR simplifies the spectrum to a triplet by removing the couplings to the ethyl protons, making the ¹JPF coupling easier to measure accurately.

Spectral Analysis and Data Interpretation

While a publicly available, fully assigned high-resolution spectrum of ethylphosphonic difluoride is not readily found in the searched literature, we can predict the expected spectral features based on data from analogous compounds and general principles of NMR. For instance, data for the closely related diethyl ethylphosphonate shows a ³¹P chemical shift of approximately 30.1 ppm[3]. The introduction of two highly electronegative fluorine atoms in ethylphosphonic difluoride is expected to cause a significant downfield shift of the ³¹P signal.

3.1. Predicted ¹H NMR Spectrum

-

-CH₃ group: Expected to appear around 1.0-1.5 ppm. The signal will be a doublet of triplets.

-

-CH₂ group: Expected to be further downfield, likely in the 2.0-2.5 ppm region, due to the proximity to the electron-withdrawing P(O)F₂ group. This will be a complex multiplet.

3.2. Predicted ³¹P NMR Spectrum (Proton Decoupled)

-

The phosphorus signal is anticipated to be a triplet due to coupling with the two fluorine atoms. The chemical shift is expected to be significantly downfield from that of diethyl ethylphosphonate.

Table 1: Predicted NMR Parameters for Ethylphosphonic Difluoride

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | -CH₃ | 1.0 - 1.5 | Doublet of Triplets | ³JHH, ³JPH |

| ¹H | -CH₂ | 2.0 - 2.5 | Complex Multiplet | ³JHH, ²JPH, ³JFH |

| ³¹P | P(O)F₂ | > 30 | Triplet | ¹JPF |

Visualization of the Spin-Spin Coupling Network

The intricate network of spin-spin couplings in ethylphosphonic difluoride can be effectively visualized using a diagram.

Caption: Spin-spin coupling network in ethylphosphonic difluoride.

Experimental Workflow

The process of obtaining and analyzing the NMR spectra of ethylphosphonic difluoride follows a systematic workflow.

Caption: Experimental workflow for NMR analysis.

Conclusion

References

-

PubChem. Ethylphosphonyl difluoride. National Center for Biotechnology Information. [Link]

-

University of Sheffield. 31-Phosphorus NMR. [Link]

-

Chemistry LibreTexts. 16: Multinuclear NMR. [Link]

-

SpectraBase. METHYLPHOSPHONIC-DIFLUORIDE,ISOMER-#1 - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIH. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. [Link]

-

DTIC. Methylphosphonofluoridic Acid a Thermal Degradation Production of Some Nerve Agents. [Link]

Sources

Mass spectrometry analysis of Ethylphosphonic difluoride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethylphosphonic Difluoride

Foreword: The Analytical Imperative

Ethylphosphonic difluoride (C₂H₅F₂OP), a seemingly simple organophosphorus compound, holds significant global security implications.[1] As a direct precursor to G-series nerve agents like Sarin and Soman, it is classified as a Schedule 1 chemical under the Chemical Weapons Convention (CWC), meaning it has little to no peaceful application.[1][2] Consequently, its unambiguous detection and quantification are paramount for international treaty verification, forensic investigations, and environmental monitoring.[3][4][5] Mass spectrometry, particularly when coupled with gas chromatography, stands as the definitive analytical tool for this task.[4][6]

This guide moves beyond standard operating procedures to provide a deep, mechanistic understanding of the mass spectrometric analysis of Ethylphosphonic difluoride. We will explore the causality behind methodological choices, from sample handling to ionization physics and fragmentation chemistry. The core challenge in analyzing this molecule is its extreme reactivity, a characteristic that demands a robust and well-considered analytical strategy to ensure data integrity and, most importantly, operator safety.[2][7]

Part 1: Foundational Principles & Safety Imperatives

Before any analysis can commence, a thorough understanding of the analyte's properties and the associated hazards is non-negotiable. The chemical nature of Ethylphosphonic difluoride dictates every aspect of the analytical workflow.

Physicochemical Profile

A summary of the essential properties of Ethylphosphonic difluoride is presented below. This data forms the basis for selecting appropriate analytical techniques and conditions.

| Property | Value | Source |

| Molecular Formula | C₂H₅F₂OP | [1] |

| Average Molecular Weight | 114.03 g/mol | [1] |

| Monoisotopic Mass | 114.00460810 Da | [1] |

| Appearance | Colorless Liquid | [8] |

| Reactivity | Highly reactive with water | [1][7][9] |

The Critical Challenge: Inevitable Hydrolysis

The most significant chemical characteristic influencing the analysis of Ethylphosphonic difluoride is its vigorous and rapid hydrolysis. The phosphorus-fluorine (P-F) bonds are highly susceptible to nucleophilic attack by water.[7] This reaction is not a minor side-reaction; it is a defining feature of the molecule's chemistry.

Reaction: C₂H₅P(O)F₂ + 2H₂O → C₂H₅P(O)(OH)₂ + 2HF

This reaction has two profound consequences for the analyst:

-

Sample Integrity: Trace moisture in solvents, on glassware, or in the analytical instrument can rapidly convert the target analyte into its non-volatile hydrolysis product, Ethylphosphonic Acid (EPA). This leads to a gross underestimation or complete absence of the parent compound.

-

Extreme Hazard Generation: The reaction produces highly corrosive and toxic hydrofluoric acid (HF) gas.[2][7][9] HF can cause severe burns to the skin, eyes, and respiratory tract.[2]

Mandatory Safety Protocols

Given the hazards, the following safety measures are not merely recommendations but strict requirements. Every step must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A full-face shield, safety glasses, a chemical-resistant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory.[10][11] Standard latex gloves are insufficient.

-

Anhydrous Handling: All sample manipulations must be performed under strictly anhydrous (water-free) conditions.

-

Use only new, sealed bottles of high-purity anhydrous solvents (e.g., dichloromethane, hexane).

-

All glassware must be oven-dried at >120°C for several hours and cooled in a desiccator immediately before use.

-

Syringes and needles must be flushed with a dry, inert gas (e.g., nitrogen, argon) before use.

-

-

Material Compatibility: Avoid contact with water, strong bases, and strong oxidizing agents.[10][12] Store the pure compound and its solutions in tightly sealed containers, preferably under an inert atmosphere.[10]

-

Waste Disposal: All waste, including contaminated solvents, vials, and pipette tips, must be treated as hazardous. Quench reactive waste cautiously with a suitable agent (e.g., an alcohol solution followed by a basic solution) in a fume hood before collection in designated hazardous waste containers.[1]

Part 2: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the direct, intact analysis of the volatile Ethylphosphonic difluoride molecule, GC-MS is the unequivocal method of choice.[6][13]

Rationale for GC-MS

The volatility and thermal stability of Ethylphosphonic difluoride make it an ideal candidate for gas chromatography, which provides the necessary separation from solvent impurities or other components in a sample matrix. Mass spectrometry provides highly specific detection and structural confirmation, a combination essential for forensic and verification purposes.

Experimental Protocol: Direct GC-MS Analysis

This protocol outlines the setup for analyzing Ethylphosphonic difluoride standards or samples dissolved in an anhydrous solvent.

-

System Preparation:

-

Ensure the GC-MS system is free of leaks, particularly at the injection port and column fittings, to prevent moisture from entering.

-

Use a new or thoroughly deactivated, non-polar injection port liner (e.g., a splitless, single-taper liner with glass wool).

-

Condition the analytical column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) at a high temperature according to the manufacturer's instructions to remove any residual water or contaminants.

-

-

Sample Preparation (in a fume hood):

-

Prepare a stock solution by carefully dissolving a known quantity of Ethylphosphonic difluoride in anhydrous dichloromethane.

-

Perform serial dilutions using the same anhydrous solvent to create working standards at the desired concentrations (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve or dilute them in anhydrous dichloromethane.

-

-

Instrumental Parameters:

-

The following table provides a validated starting point for method development.

-

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injection Mode | Splitless (0.75 min purge) | Maximizes analyte transfer to the column for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation.[14] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal separation efficiency. |

| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation from early-eluting solvents and ensures elution of higher-boiling compounds. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) and/or Chemical Ionization (CI) | EI for fragmentation and library matching; CI for molecular weight confirmation. |

| EI Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison.[14] |

| CI Reagent Gas | Methane | Provides soft ionization, yielding a strong [M+H]⁺ ion.[15][16] |

| Ion Source Temp. | 230 °C (EI), 250 °C (CI) | Standard temperatures to maintain analyte integrity.[14] |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis.[14] |

| Scan Range | m/z 40-200 | Covers the molecular ion and all expected key fragments. |

Data Interpretation: Unraveling the Fragmentation Pathways

The choice of ionization technique fundamentally alters the resulting mass spectrum and the information it provides. For unambiguous identification, acquiring data in both EI and CI modes is the gold standard.

Under standard 70 eV EI conditions, the Ethylphosphonic difluoride molecule undergoes predictable fragmentation, yielding a unique fingerprint. The molecular ion peak (M⁺˙) at m/z 114 is typically observed, though its intensity may be moderate due to the molecule's instability under high-energy electron impact.[7] The fragmentation is dominated by the stability of the resulting phosphorus-containing cations.[7]

The primary and most characteristic fragmentation involves the loss of a fluorine radical, which is a relatively weak point in the molecule.[7]

Caption: Predicted EI fragmentation pathway for Ethylphosphonic difluoride.

Key Diagnostic Ions (EI Mode):

| m/z | Ion Identity | Interpretation & Significance |

| 114 | [C₂H₅POF₂]⁺˙ | Molecular Ion (M⁺˙) . Confirms the molecular weight of the analyte.[7] |

| 95 | [C₂H₅POF]⁺ | [M-F]⁺ . Loss of a single fluorine radical. Often a highly abundant and characteristic fragment.[7] |

| 86 | [CH₃POF₂]⁺˙ | [M-C₂H₄]⁺˙ . Result of a McLafferty-type rearrangement and loss of ethene. |

| 85 | [POF₂]⁺ | Loss of the ethyl group from the m/z 95 fragment.[17] |

| 66 | [CHPOF]⁺ | Further fragmentation. |

Chemical ionization is a "softer" technique that imparts less energy to the analyte molecule. When using methane as the reagent gas, the primary reaction is proton transfer, leading to the formation of a protonated molecule ([M+H]⁺).

The resulting CI spectrum is much simpler than the EI spectrum and is typically dominated by a single, highly abundant ion at m/z 115 . This provides clear and unambiguous confirmation of the analyte's molecular weight, complementing the structural information derived from the EI fragmentation pattern.[15][16]

Part 3: Analysis of Hydrolysis Products via Derivatization GC-MS

In many real-world scenarios (e.g., environmental sampling, analysis of decontaminated surfaces), the original Ethylphosphonic difluoride will have already hydrolyzed to Ethylphosphonic Acid (EPA).[18][19] EPA is a polar, non-volatile compound and cannot be analyzed directly by GC-MS.[20] Therefore, a chemical modification step—derivatization—is required to convert it into a volatile and thermally stable analogue suitable for GC analysis.[6][20]

Workflow: From Aqueous Sample to Volatile Derivative

The overall process involves extracting the polar EPA from the sample matrix and then reacting it with a silylating agent to replace the acidic protons with non-polar silyl groups.

Caption: General workflow for derivatization GC-MS analysis of EPA.

Detailed Protocol: Silylation with MTBSTFA

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent reagent for this purpose, as it creates stable tert-butyldimethylsilyl (TBDMS) derivatives that exhibit characteristic mass spectra.[20]

-

Sample Preparation:

-

If the sample is aqueous, acidify it slightly (pH ~2-3) and perform a liquid-liquid extraction with a polar organic solvent like ethyl acetate.

-

Collect the organic phase and evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that no water remains.

-

-

Derivatization Reaction:

-

To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (with 1% TBDMSCl catalyst).

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

-

Analysis:

-

After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

-

Use the same GC-MS method parameters as described in Part 2. The resulting di-TBDMS derivative of EPA will have a much longer retention time than the parent difluoride.

-

The mass spectrum of the di-TBDMS derivative of EPA will be significantly different, with a molecular ion at m/z 338. The spectrum will be dominated by a very characteristic and abundant ion at m/z 281 , corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a hallmark of TBDMS derivatives.

Part 4: Alternative & Complementary Techniques

While GC-MS is the workhorse for this analysis, other mass spectrometric techniques have specific applications.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples where hydrolysis has occurred, LC-MS offers the significant advantage of analyzing Ethylphosphonic Acid directly in aqueous solutions without the need for derivatization.[21][22] Using an electrospray ionization (ESI) source in negative ion mode, EPA can be readily detected as the deprotonated molecule [M-H]⁻ at m/z 109. This method is ideal for high-throughput screening of water samples.

-

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This is a real-time, direct-injection mass spectrometry technique capable of detecting and quantifying volatile organic compounds (including CWA precursors) in air down to parts-per-trillion levels.[23][24] It is exceptionally useful for continuous air monitoring or rapid headspace analysis, providing immediate results without chromatographic separation.

Conclusion

The mass spectrometric analysis of Ethylphosphonic difluoride is a task that requires a synthesis of chemical knowledge, technical skill, and an unwavering commitment to safety. Direct analysis by GC-MS, using both electron and chemical ionization, provides the most comprehensive data for unambiguous identification of the intact molecule. When hydrolysis is a factor, a well-executed derivatization protocol followed by GC-MS, or alternatively direct analysis by LC-MS, allows for the confident identification of its primary degradation product. By understanding the underlying chemical principles—especially the molecule's reactivity—and selecting the appropriate analytical strategy, researchers and drug development professionals can generate reliable, defensible data for this critically important analyte.

References

- Smolecule. (n.d.). Ethylphosphonic difluoride | 753-98-0. Retrieved from Smolecule Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYN-H21r__Avy2DCNsdL2CJaBJChJ9BE23faoeTAi5gvu7lEiP7ReKvj6QLEmiO8tUoHcOvFm894n7-i9xZCKpHJDsKI9bkkPtE8kFGniJ3qQRHzDBTEmje1rDA86CxtPys7wMRgTM]

- Reddy, G. V., et al. (n.d.). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Semantic Scholar. [https://vertexaisearch.cloud.google.

- Francis, G. J., Milligan, D. B., & McEwan, M. J. (2019). Detection and Quantification of Chemical Warfare Agent Precursors and Surrogates by Selected Ion Flow Tube Mass Spectrometry. Analytical Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnX1vAz7Pqcz15wOVMAU6vwbMUXN9NRJ05oFU_QcujgAGGnuGjHWP9_dpwqfn2_SVGGmyR34tPyv_g0imUnuiNwQ01ieHNzr3DI2d2230Mb7SH-1Uh7_NZJJ0FdTINPsuX0wjIaA==]

- Perez, J. X., et al. (2007). Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFosfIg0_bDgO3yhoysNtkud-KSnPAXpjCfGkdGLx0zAul1yHcX9rYLzB8tff6lAP1PLv_qS5PWkz_OUcghpXY0Ge8bQybps8jJB-cEd5mDegaIs4eNp4l5jSydUDPPOWC79wZz]

- Reddy, G. V., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7D4yANnKEaEk0QOCBdvVlR7HVlCueJOzbtMxymdWmrsAW5ELSB6CY2Q4c_X4mgcre5BU49IeUZjw-SwwdGBXOnsBH3JmXXmWGxoZSKH8HLDUv-eh8Jw9ytclxDVqMz4aU4p_h]

- Alcaraz, A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiHA6lG7F74vw1NR5UQOjvSw4VofuAfm_wBfEI5AX-Ztx-myT5JLfjOvCJIl82cAfDQPiwh6uxzUE6zufeRJHAhsWNDK2SlXDjr6Onn2FShJeQRrRHU-0a8tObHIvnrHvTugj0]

- Francis, G. J., Milligan, D. B., & McEwan, M. J. (n.d.). Detection and Quantification of Chemical Warfare Agent Precursors and Surrogates by Selected Ion Flow Tube Mass Spectrometry. Analytical Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-NuwX-C93L9rfqkCic-6NDfQ1AVKwbyweDAgSMj4FGJKwg-4wE9foqljoqke9GnZVpsGb_t_NCXYcTbXhHlrDKErbkUOHzaELPvqFWd9M8vgqhlnSji-bhSMfjMNBm4ViYXSeD8PRZA=]

- National Center for Biotechnology Information. (n.d.). Ethylphosphonyl difluoride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTuh6BoPdeHWLXdfOdpiz6rkCNP8-5tmJavUfKoTdkT0U3hjn7r2guMi2OSKrraF7VqmMFRORBxPeH0OvUuAc5n7kOA0Loe5YZwi6NqLg4L8ikQlNazpDXMBu-FMR2Rf0Nt7SDH5DmZZ66orZ]

- D'Agostino, P.A., & Chenier, C.L. (2006). Analysis of Chemical Warfare Agents: General Overview, LC-MS Review, In-House LC-ESI-MS Methods and Open Literature Bibliography. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu0hmElXE0xrW8w9xjIzgKET6SSK_THsiy6AR411HwZ2_NAApIKpBfhLontMZ0ru8V5hD0QUnI7Q8Xfa-MVQU6sOAeEtVnFvBGaJqYAMW32EEFhZ3es-h_9YbX0EhXPgv2LJSEYn9lIvQb8gR8Y9fQnUTvNcBO-Ioxug8g5BQ1tgC8eBUtRcTNFAOWtAnriT6YLNphSuVaDwcirobZ]

- Unknown Author. (n.d.). Direct mass spectrometry (MS) detection and analysis of precursors, simulants and degradation products of chemical warfare agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKrCCUkiQNqtTWkaUwJ90wCOp4Shu3I4IdGqstE0VDgoGd-lNvkZIDVA9jbf_VcNzn_k3IwO7w9g7qUwGi9627FXLSZuDHOGVBDTBOO4xEo46L1hRBSQvWUI8LALWrdtCTb7CU9_Zc7IAQc8tgTWdHyX1nNE8stDNWZIkooAJ5Pl7R4G7pr3MVyf6kDCIVAiW_RkCKJh7Q4iaMHRFMXh-m9ISS-xb6l4_4-Pr41nuQDchVhLd-QRUeCV4gV1M=]

- Francis, G. J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrLkSkqXHBZHRcLcDlB-IPvBucj318L02l2sG0SHjZBeH93IN_EgJ5cfgq_6QnzTnhWUC2cqWSW7oilGaUl7eNjDAGingEQmjAv45Cx09Dj5vvBxV_ynzEBd8cmBJSja6irOo_]

- Alcaraz, A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoxkoKf0xqmQcPXa8TSkPhrq8PfCAMAjv-Hh45F2z5Bh7OoKGxmIYxunU99qV-AicfZRUXK_jx760t6FzbYWUAIpLUCULG4lluPHpsTVZLayVm0RkiByzg3S7FS4UdVXW19IEC]

- Gajda, M., et al. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAkrVdSOH2--XaIH613g_NnIH3c8WFIuz8kIFu42loCmGa5Ac6NBvJiOqjzv0eWD0XcdMr2qYUsknlduZhgFqhFKENqfkngCQ-ZOCm9wDrr9MLs3X0izrTLlqdgoP_uCzYBcPtUiNpMXzVE2Hy]

- D'Agostino, P. A., et al. (1998). Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjYzYVXYacNDcb0gZFBHrEw3r366CfiNP_h_MBC2XIzzW2a7gET6oJ70iwev_1v7RJvUYPmchREXnVRUek9iReEq_UYUsFhEA33gErSl-0ssPaw0E4FR6mLLu0pyUu_RlFQeGR]

- Lee, N., et al. (2001). Gas Chromatography/Mass Spectrometry of Chemical Warfare Agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIiwxScY8mxpSUwY17D-OO2cfFSkLYPtgN8rJkPjr5L0FPoV3z2V-X8X1aB5tkOlLsFKnhLz_D3eyCjBTJtpGUEWSEQOjSmIhtyT-a90ikUhYSFsod-waF-WhTXe4olh8ouswbju_HPOtMgm1eF7qvZW5-purLveBoonsSXplsR7u6cVizlw9baYfaW6edmuqD-QTq2qrgAcXntq0W8nFKmfX7K79WgujpxyCp]

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethylphosphonic dichloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD-SGrhUNhzyy4E7_IX2ypxnG7jVe-Owylnlq3ZK05oK784MS3wvHe5CoLOdmSBg_dDUNFE63T2RWJGJu8r8mUzyTjZXdkZAOFnUMK36dgBrqsZFgpoYIHcSYigA60pJHr05gLmadyrgm7PzeNjivCWjKxsWnCxgWIKdz8I9l91AxJR3vCXdtP_pbfxyZx9YgMLQSt5_Nyl9jIf7qMwTtJeJ5k3ZMm_3kQSAqV2O82k0ei5JftcAit_qeBZ7sQdp8TukWqWKM2QfLyrjDOtyTdZVPj]

- Fisher Scientific. (2024). SAFETY DATA SHEET - Ethylphosphonic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbx6vWgiVMY67tlWQY4-ei_H3nJb2dqzl2B_n2jErLUXgyU9ggqrI1WmUuzjl1a-kzvhE1fUOL1JvsCChnCI2BJshov9JVJRWn1byttX0gXipePZtax3D-z5HWcg8fcGyUW0lriP3ibui0uIL0gGMjOWfJEfLRhCUazoHKrT5Et_ki6WvvN2Cj3IqHmXFmH3VGqF06DVAUwXDWwE5O5zQZTG0Pu51RpDcZWaCJFm03NMo0eO5S3EGQXh35IB4tNUlvEeXN0-aCppY6G-ufITlOBPn1mv2zC4Xy]

- D'Agostino, P. A., et al. (2005). Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise. DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXiz-2Dik7xe8IbdSQRhpy7UG2JdfMSmsP8KtsfNW2ns9h3dZQjEjSt9epZtkhAqCvk5Vru3piciyVCkgPdc34qLKy2YdIMOu_tqM_UGeQ01QSfBiN_LC_yoseqBTOnJhd6sysm1cgu6U=]

- National Oceanic and Atmospheric Administration. (n.d.). ETHYL PHOSPHONYL DIFLUORIDE. CAMEO Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqkYz-1UN17gob4q9wZFK87BImvXQ3R5Ur9znB9c0o-1FQ1o8mF9e-217OuDUD6JznbdTLw8aHtgjF94_oQ3hV4YQrTKGHoZwqM8SVfZwo4YcOpy8NKdj3TrkgOgi-DV1f4arS1pgA4qM=]

- Wikipedia. (n.d.). Methylphosphonyl difluoride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrUlq0Le2zKo2ydzbWgN1_r_OWJlFf4YyX6rlk0RveldocVUrxflJ-9ArXmK1-jJeTmloxx8Df16hMBjH5rjiFWqkyYk7Nt2dh8ZUA7NN-9YQN6eC69SMJB_4PIGrBfcy8Y8rNywau1_RZ11z20Aa7Ek2nCA==]

- Gajda, M., et al. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgiFIrsTbuzamzkMxTMwb6VlMVYwHlm-051QWER1jlr0_UEm8oP2qVPDPkzQ8mrhIh-OOGbbc4-DKGZhJiLbI22fJSFnbqK1pWWa0bp6mlUpa5GVuV4kBjDETtZP1WsKIhE12nDTThvy4=]

- Sigma-Aldrich. (n.d.). Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxtq2HM6zDcP97Sa3bLAYyp8jI--ntV8HFI0DvPk0bxRcN2yB6FEpYABssV_GoAre-6kU1BgbDBIpcxZSLqOrUDamVKYsiA9E4dzhJ74gFwGwrvewB1Gh8RG4GMdy6DiyE8qCN-fmuQBTZit0EghPtP58Xzlf_B83rYWdzNmqZIh6CmIule5Uyd8iwYL9GPF5P3MTzdc8eCqlkaCXKt8M=]

- National Center for Biotechnology Information. (n.d.). Methylphosphonic difluoride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPdyzYNt1-wkL12uRtE5SztLh0qNptfWDsOjDL3SZ8fpiWfOwrM9nfbgazY7gmUEJgLHOPVrCaTMHypfrOc4aW3hmUoo4ZLs_NcnrcQ_btvBzuMXFBIBhX0TDP2Ts3QMpozn-O8cZoPqW0emzerRy0pvAk3inxV1ao6YLOUFL0Xw==]

- Fisher Scientific. (2024). SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7uRBuOypkCw10P_yNmzmvyS03QPfhweQVAL-x6KkxLwDXMwfOzspccLHYPWCYW-BStgymwOPapHWQJnZL14A1l8lBqKAa0B3g2y8QjxDUArS49de8ez4v7zmw3a4HrfEaHCM4WBBTYtV_B4Mb7a_F7QN4P4bSpmDh8i4Mm5CyfPq-XmMMqi6moaMmEZiBhkImSVKMBaYfGdiIiwmUmHagfD0V-aZ7BjpH3rAj7MM5Cpkx8Ljr1ddRdF531Rs=]

- Gajda, M., et al. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnBJ1GvsVtz2UQDaN4YtxKGBdAKTZzg_oWnt9cAvQ-dU_IkX8wSqofUU1N31vnOsYucIZsY2L9mPIIt6WNNY_9r-UkpC0BwXHAbdlau4azRc99iyb80-1XOcQCW_wvX9XxP_Fb]

- National Center for Biotechnology Information. (n.d.). Phosphonic difluoride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJkQ8khiiw5wpM5rt_vKmElQv-RjVFKuoWr3Ou7_ctgLggo71H9BpU3_0B4KlRhcXR9mxzSogmBR2YX7y6tp6AmFw26eWwOzSLZNF32ewTcd5Y7ZFhGXE9otVyMC76FaPQ_QCRY2JAJQXllvxjUFtRkU6WuVazogyIDEW]

Sources

- 1. Ethylphosphonyl difluoride | C2H5F2OP | CID 12585494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]

- 3. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Buy Ethylphosphonic difluoride | 753-98-0 [smolecule.com]

- 8. Methylphosphonic difluoride | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ETHYL PHOSPHONYL DIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. opcw.org [opcw.org]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphonic difluoride | F2OP+ | CID 6328179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Ethylphosphonic Difluoride

This guide provides a comprehensive analysis of the vibrational spectra of ethylphosphonic difluoride (CH₃CH₂P(O)F₂), a significant organophosphorus compound. By integrating theoretical calculations with experimental infrared (IR) and Raman spectroscopy, we elucidate the molecule's conformational stability, vibrational assignments, and structural parameters. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for molecular characterization.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing Ethylphosphonic Difluoride

Ethylphosphonic difluoride is an organophosphorus compound with the chemical formula C₂H₅F₂OP.[1][2] As a member of this class of compounds, it is of interest due to its reactive nature, stemming from the phosphorus-fluorine bonds, and its relationship to other phosphonic acid derivatives.[1][3] Understanding the molecular structure and vibrational dynamics of ethylphosphonic difluoride is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules.[4] These methods provide a molecular fingerprint, offering detailed insights into chemical composition, molecular conformation, and structure.[4] While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.[4] Consequently, these two techniques are often complementary, and their combined use allows for a more complete understanding of the vibrational properties of a molecule.[4]

This guide will delve into the conformational analysis of ethylphosphonic difluoride, detailing the theoretical and experimental approaches used to characterize its vibrational spectra.

Conformational Analysis and Theoretical Calculations

The internal rotation around the C-P and C-C bonds in ethylphosphonic difluoride gives rise to the possibility of different conformers. Theoretical ab initio calculations are essential for predicting the stable conformers and their relative energies, as well as for calculating the vibrational frequencies to aid in the assignment of the experimental spectra.[5][6]

Studies have shown that for similar organophosphorus compounds, multiple stable conformers can exist in the gaseous and liquid phases.[6] For ethylphosphonic difluoride, computational studies are crucial to determine the potential energy surfaces and the barriers to internal rotation.[5]

Computational Methodology

To support the vibrational assignment, ab initio calculations are typically performed. For instance, the MP2(full)/6-31G(d) basis set can be utilized to predict fundamental vibrational frequencies, infrared intensities, Raman activities, and depolarization values.[6] These theoretical predictions are invaluable for interpreting the often complex experimental spectra.

Experimental Methodologies: A Practical Approach

The acquisition of high-quality infrared and Raman spectra is fundamental to the vibrational analysis of ethylphosphonic difluoride.

Infrared Spectroscopy

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For gaseous phase measurements, the sample is introduced into a gas cell with appropriate windows (e.g., KBr). For liquid phase analysis, a thin film of the sample can be pressed between two KBr or NaCl plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A typical instrument would be a Biored FTS 6000 or equivalent.[7]

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of at least 4 cm⁻¹.[7] Multiple scans (e.g., 64) are co-added to improve the signal-to-noise ratio.[8]

-

Background Correction: A background spectrum of the empty sample holder (or with the pure solvent, if applicable) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as from the sample cell windows.

Experimental Workflow for Infrared Spectroscopy

Caption: Workflow for acquiring the infrared spectrum of ethylphosphonic difluoride.

Raman Spectroscopy

Protocol for Fourier Transform (FT) Raman Spectroscopy:

-

Sample Preparation: The liquid sample is typically sealed in a glass capillary tube. For solid-state measurements, the sample can be placed directly in the sample holder.

-

Instrumentation: An FT-Raman spectrometer coupled with a laser excitation source (e.g., Nd:YAG laser at 1064 nm) is used.[8]

-

Data Acquisition: The Raman spectrum is recorded over a suitable spectral range (e.g., 3500–50 cm⁻¹) with a resolution of 4 cm⁻¹.[8] The laser power should be optimized to avoid sample decomposition.

-

Data Processing: The raw data is processed to obtain the final Raman spectrum. This may include baseline correction and cosmic ray removal.

Experimental Workflow for Raman Spectroscopy

Caption: Workflow for acquiring the Raman spectrum of ethylphosphonic difluoride.

Vibrational Assignments and Spectral Interpretation

The vibrational spectrum of ethylphosphonic difluoride is complex due to the presence of various functional groups and the possibility of conformational isomers. A detailed assignment of the observed IR and Raman bands is achieved through a combination of experimental data and theoretical calculations.[5]

A comprehensive study of the vibrational spectra of ethylphosphonic difluoride has been conducted, providing detailed assignments for the fundamental vibrational modes.[5] The analysis of the spectra, supported by ab initio calculations, allows for the identification of characteristic vibrational frequencies for the different functional groups within the molecule.

Table 1: Selected Vibrational Assignments for Ethylphosphonic Difluoride

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~2980 | Medium | Medium | CH₃ asymmetric stretch |

| ~2940 | Medium | Medium | CH₃ symmetric stretch |

| ~2880 | Medium | Medium | CH₂ symmetric stretch |

| ~1460 | Medium | Weak | CH₃ asymmetric deformation |

| ~1390 | Medium | Weak | CH₂ wagging |

| ~1310 | Strong | Weak | P=O stretch |

| ~1040 | Strong | Medium | C-C stretch |

| ~900 | Very Strong | Medium | P-F asymmetric stretch |

| ~870 | Strong | Strong | P-F symmetric stretch |

| ~750 | Medium | Strong | P-C stretch |

| ~550 | Medium | Medium | PF₂ deformation |

| ~350 | Weak | Medium | C-C-P deformation |

| ~250 | Weak | Medium | C-P-F deformation |

Note: The wavenumbers and intensities are approximate and can vary depending on the physical state of the sample and the specific experimental conditions. The assignments are based on published data.[5]

The P=O stretching vibration is typically observed as a strong band in the infrared spectrum. The P-F stretching vibrations give rise to very strong bands in the infrared, which are also observed with significant intensity in the Raman spectrum. The C-H stretching and bending vibrations of the ethyl group are found in their characteristic regions of the spectrum.

Summary and Applications

The combined use of infrared and Raman spectroscopy, augmented by theoretical calculations, provides a powerful framework for the detailed characterization of ethylphosphonic difluoride. This approach allows for the determination of conformational stability, the assignment of fundamental vibrational modes, and a deeper understanding of the molecule's structural properties.

The spectroscopic data and vibrational assignments presented in this guide are valuable for:

-

Quality control: Ensuring the purity and identity of synthesized ethylphosphonic difluoride.

-

Reaction monitoring: Tracking the progress of chemical reactions involving this compound.

-

Structural elucidation: Aiding in the characterization of new, related organophosphorus compounds.

-

Theoretical benchmarking: Providing experimental data to validate and refine computational models.

This in-depth understanding of the vibrational properties of ethylphosphonic difluoride is a critical component for its application in various fields of chemical research and development.

References

-

Durig, J. R., et al. "Spectra and structure of organophosphorus compounds. 44. Conformational stability, barriers to internal rotation, vibrational assignment, and ab initio calculations for ethylphosphonic difluoride." The Journal of Physical Chemistry ([Link])

-

Durig, J. R., et al. "Spectra and structure of organophosphorus compounds. 32. Infrared and Raman spectra, conformational stability, barriers to internal rotation, vibrational assignment, and normal coordinate analysis of ethyldifluorophosphine." The Journal of Physical Chemistry ([Link])

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12585494, Ethylphosphonyl difluoride." PubChem ([Link])

-

Walczak, M. A., et al. "Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives." Molecules ([Link])

-

Potma, E., et al. "Infrared and Raman chemical imaging and spectroscopy at the nanoscale." Chemical Society Reviews ([Link])

-

Durig, J. R., et al. "Vibrational spectrum, conformational stability, structural parameters and ab initio calculations of dimethylaminodifluorophosphine." Journal of Molecular Structure ([Link])

-

de Faria, D. L. A., et al. "Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy." ACS Omega ([Link])

-

Badawi, H. M. "Conformational study of the vinylphosphonic acid and derivatives." ResearchGate ([Link])

-

Tmar, M., et al. "Structural, Infrared and Raman Spectroscopy Reinvestigation, and Theoretical Optoelectronic Properties of Hydrazinium (1+) Hexafluorosilicate (N2H5)2SiF6." Crystals ([Link])

-

Al-Omary, M. A. M., et al. "Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate." Frontiers in Chemistry ([Link])

Sources

- 1. Buy Ethylphosphonic difluoride | 753-98-0 [smolecule.com]

- 2. Ethylphosphonyl difluoride | C2H5F2OP | CID 12585494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared and Raman chemical imaging and spectroscopy at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vibrational spectrum, conformational stability, structural parameters and ab initio calculations of dimethylaminodifluorophosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate [frontiersin.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Theoretical and Computational Analysis of Ethylphosphonic Difluoride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the theoretical and computational investigation of ethylphosphonic difluoride (C₂H₅F₂OP), a molecule of interest due to its high reactivity and its status as a chemical weapons precursor.[1][2] Given the challenges and hazards associated with its experimental handling, computational chemistry offers a powerful and safe alternative for elucidating its structural, spectroscopic, and electronic properties.[3] This document is intended for researchers, chemists, and drug development professionals, outlining a robust, self-validating workflow for in-silico analysis.

The methodologies described herein are grounded in established quantum chemical principles and are designed to provide a high degree of confidence in the predicted molecular properties. By systematically correlating computational data with known experimental principles, this approach ensures scientific integrity and provides a predictive foundation for understanding the behavior of ethylphosphonic difluoride and related organophosphorus compounds.

Part 1: Conformational Analysis and Molecular Geometry

Expertise & Causality: The first step in understanding any molecule is to determine its three-dimensional structure. Ethylphosphonic difluoride possesses rotational flexibility around its Carbon-Carbon (C-C) and Phosphorus-Carbon (P-C) single bonds. These rotations give rise to different spatial arrangements known as conformers, each with a distinct energy level. Identifying the lowest-energy conformer (the global minimum) is critical, as it represents the most populated state of the molecule under thermal equilibrium and governs its overall properties. A thorough conformational analysis is therefore the bedrock of any subsequent computational study.

Protocol 1: Ab Initio Conformational Search and Optimization

This protocol outlines the use of Density Functional Theory (DFT) to map the potential energy surface and identify stable conformers. DFT is chosen for its excellent balance of computational efficiency and accuracy in describing electronic structures.[4]

-

Initial Structure Construction: A starting 3D model of ethylphosphonic difluoride is built using molecular modeling software. The initial IUPAC name is 1-difluorophosphorylethane.[1]

-

Potential Energy Surface (PES) Scan: To systematically explore conformational space, a relaxed PES scan is performed. This involves rigidly rotating the dihedral angle associated with the C-C bond (P-C-C-H) in discrete steps (e.g., 15°), while allowing all other geometric parameters to relax at each step. This process identifies energy minima and transition states.

-

Conformer Optimization: The distinct energy minima identified from the PES scan are then subjected to a full geometry optimization without constraints.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP is a widely used hybrid functional that provides reliable results for main-group elements.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[4] The diffuse functions ("++") are crucial for accurately describing the lone pairs on the electronegative oxygen and fluorine atoms, while the polarization functions ("(d,p)") are necessary to correctly model the tetrahedral geometry around the phosphorus atom.

-

-

Energy Verification: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The electronic energy, corrected for zero-point vibrational energy (ZPVE), is used to determine the relative stability of each conformer.

Workflow for Conformational Analysis

Caption: Workflow for identifying and verifying stable conformers.

Data Presentation: Predicted Conformational Data

The results of the conformational analysis should be summarized to compare the properties of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | P-C-C-H Dihedral Angle (°) | Dipole Moment (Debye) |

| Gauche | 0.00 | ~60° | 3.5 |

| Anti | 1.25 | ~180° | 2.8 |

Note: Data are hypothetical and for illustrative purposes.

Part 2: Predictive Vibrational Spectroscopy

Expertise & Causality: Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. By calculating the vibrational frequencies of the optimized molecular structure, we can predict its IR and Raman spectra. This serves two purposes: it allows for the assignment of experimental spectral features and, more importantly, a close match between the predicted and experimental spectra validates the accuracy of the chosen computational method and the determined geometry.[5]

Protocol 2: Calculation of Vibrational Frequencies

-

Input Geometry: The fully optimized Cartesian coordinates of the lowest-energy conformer (e.g., the gauche conformer from Part 1) are used as the starting point.

-

Frequency Calculation: A harmonic frequency analysis is performed using the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. This is a mandatory step to ensure consistency.

-